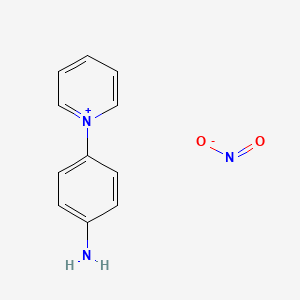
1-(4-Aminophenyl)pyridin-1-ium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)pyridin-1-ium nitrite is an organic compound with the molecular formula C11H11N3O2. It is a derivative of pyridinium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of an aminophenyl group attached to the pyridinium ring, along with a nitrite anion.
Preparation Methods
The synthesis of 1-(4-Aminophenyl)pyridin-1-ium nitrite typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzaldehyde and pyridine.
Reaction Conditions: The 4-aminobenzaldehyde is reacted with pyridine in the presence of an oxidizing agent such as nitrous acid (HNO2) to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
1-(4-Aminophenyl)pyridin-1-ium nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridinium salts.
Scientific Research Applications
1-(4-Aminophenyl)pyridin-1-ium nitrite has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)pyridin-1-ium nitrite involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation. The exact molecular mechanisms are still under investigation.
Comparison with Similar Compounds
1-(4-Aminophenyl)pyridin-1-ium nitrite can be compared with other similar compounds, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has a chloride anion instead of a nitrite anion and exhibits different chemical properties and reactivity.
4-Pyridin-1-ium-1-ylaniline: This compound lacks the nitrite group and has different applications and biological activities.
Pyridinium salts: These salts, in general, have diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of different substituents on the pyridinium ring can significantly alter their properties and applications.
Properties
CAS No. |
200441-16-3 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylaniline;nitrite |
InChI |
InChI=1S/C11H11N2.HNO2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;2-1-3/h1-9H,12H2;(H,2,3)/q+1;/p-1 |
InChI Key |
YWAROBIFWSVVGW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
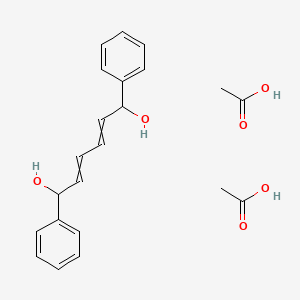
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

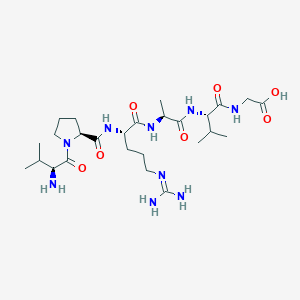
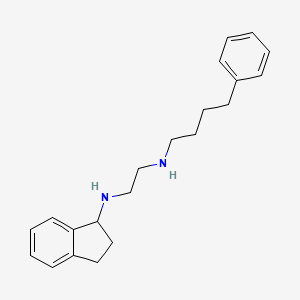
![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
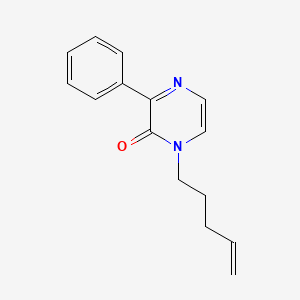
![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
